2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine
Overview
Description
“2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C8H8N2. It has an average mass of 132.163 Da and a monoisotopic mass of 132.068741 Da . This compound belongs to the class of organic compounds known as pyrrolopyridines, which consists of a pyrrole ring fused to a pyridine .
Synthesis Analysis
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy .Molecular Structure Analysis
The molecular structure of “2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine” can be analyzed using various spectroscopic techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine” are primarily related to its role as a potent inhibitor of fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine” include a density of 1.2±0.1 g/cm3, a molar refractivity of 41.4±0.3 cm3, and a molar volume of 111.4±3.0 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . The derivatives have shown potent activities against FGFR1, 2, and 3 .
Breast Cancer Therapy
In vitro studies have shown that these derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
FGFR4 Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells .
Janus Kinase 3 Inhibitors
The compound has been used in the synthesis of novel immunomodulators targeting Janus Kinase 3 .
Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibitors
Pyrrolo[3,2 c]pyridine derivatives, which could potentially include “2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine”, have been used in the design of orally bioavailable inhibitors of mitotic kinase monopolar spindle 1 (MPS1) .
Lead Compound for Drug Optimization
Due to its low molecular weight, “2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine” and its derivatives could serve as appealing lead compounds beneficial to subsequent optimization .
Mechanism of Action
Target of Action
Similar compounds have been reported to target various receptor tyrosine kinases .
Mode of Action
For instance, similar compounds have been reported to inhibit the action of their targets .
Biochemical Pathways
Similar compounds have been reported to affect various signaling pathways, including those involved in cell proliferation and migration .
Pharmacokinetics
Similar compounds have been reported to undergo various metabolic processes, including both oxidation and conjugation reactions .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Future Directions
The future directions for “2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine” are primarily focused on its potential as a cancer therapeutic. Its potent activities against FGFR1, 2, and 3 make it an attractive candidate for further development and optimization . Additionally, the PI3K/Akt/mTOR signaling pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis .
properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHBOXJWQVLSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269564 | |
Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine | |
CAS RN |
936243-44-6 | |
Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936243-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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